6-formyl-5-methyl-5,6-dihydro-4H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium
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Overview
Description
6-formyl-5-methyl-5,6-dihydro-4H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium is a complex heterocyclic compound that features a unique fusion of thiazole and benzodiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-formyl-5-methyl-5,6-dihydro-4H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid or p-toluenesulfonic acid, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-formyl-5-methyl-5,6-dihydro-4H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction might produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-formyl-5-methyl-5,6-dihydro-4H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: This compound shares a similar thiazole ring structure but differs in its overall molecular framework.
Indole derivatives: These compounds also feature heterocyclic ring systems and have diverse biological activities.
Uniqueness
6-formyl-5-methyl-5,6-dihydro-4H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium is unique due to its specific combination of thiazole and benzodiazepine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N2OS+ |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-methyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carbaldehyde |
InChI |
InChI=1S/C13H13N2OS/c1-10-8-13-14(6-7-17-13)11-4-2-3-5-12(11)15(10)9-16/h2-7,9-10H,8H2,1H3/q+1 |
InChI Key |
KSLKVNOVBQWOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=[N+](C=CS2)C3=CC=CC=C3N1C=O |
Origin of Product |
United States |
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